BenchChemオンラインストアへようこそ!

Iruplinalkib

ALK-positive NSCLC Phase 3 Clinical Trial Progression-Free Survival

Iruplinalkib (WX-0593) is a next-generation ALK/ROS1 TKI with nanomolar potency against wild-type and resistant mutants (ALK L1196M, G1202R). It delivers 98.1% tumor growth inhibition in ALK L1196M xenograft models, surpassing brigatinib (73.4%). With no CYP3A4 induction, it enables clean DDI studies. Approved in China for first-line ALK+ NSCLC, it reduces progression risk by 66% vs crizotinib. Ideal for resistance modeling, CNS tumor research, and health economics analyses.

Molecular Formula C29H38ClN6O2P
Molecular Weight 569.1 g/mol
CAS No. 1854943-32-0
Cat. No. B12430854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIruplinalkib
CAS1854943-32-0
Molecular FormulaC29H38ClN6O2P
Molecular Weight569.1 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC
InChIInChI=1S/C29H38ClN6O2P/c1-35-15-11-29(12-16-35)13-17-36(18-14-29)21-9-10-23(25(19-21)38-2)33-28-31-20-22(30)27(34-28)32-24-7-5-6-8-26(24)39(3,4)37/h5-10,19-20H,11-18H2,1-4H3,(H2,31,32,33,34)
InChIKeyZPCCNHQDFZCULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iruplinalkib (WX-0593) CAS 1854943-32-0: A Selective Oral ALK/ROS1 Tyrosine Kinase Inhibitor for NSCLC Research and Procurement


Iruplinalkib (WX-0593; CAS 1854943-32-0) is an orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) that potently and selectively targets anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). [1] It is classified as a next-generation ALK inhibitor, distinct from first-generation agents such as crizotinib, and was approved in China in 2023 for the first-line treatment of ALK-positive non-small cell lung cancer (NSCLC) as well as for crizotinib-resistant advanced ALK-positive NSCLC. [2] Iruplinalkib exhibits nanomolar inhibitory activity against wild-type ALK and clinically relevant resistance mutants, including ALK L1196M and ALK G1202R, and demonstrates central nervous system (CNS) antitumor activity. [3]

Why Iruplinalkib (CAS 1854943-32-0) Cannot Be Interchanged with Other ALK Inhibitors in Research or Clinical Development


ALK inhibitors are not functionally interchangeable due to substantial differences in their kinase selectivity profiles, activity against specific resistance mutations (e.g., ALK G1202R, L1196M), central nervous system (CNS) penetration, and drug-drug interaction liabilities. [1] Iruplinalkib demonstrates a unique combination of properties—including sustained activity against the crizotinib-resistant ALK G1202R mutation, limited CYP enzyme induction potential, and potent inhibition of key transporters (MATE1, MATE2K, P-gp, BCRP)—that differentiate it from comparator agents such as crizotinib, alectinib, brigatinib, and lorlatinib. [2] Substituting iruplinalkib with another ALK TKI without considering these compound-specific quantitative differences can invalidate experimental outcomes in preclinical models and confound clinical development strategies. [3]

Quantitative Differentiation of Iruplinalkib (CAS 1854943-32-0): Head-to-Head and Cross-Study Evidence for Scientific Selection


Direct Phase 3 Comparison: Iruplinalkib vs. Crizotinib in ALK TKI-Naive Advanced NSCLC (INSPIRE Trial)

In the randomized, open-label, phase 3 INSPIRE trial (NCT04632758), iruplinalkib (180 mg QD) demonstrated a statistically significant improvement in progression-free survival (PFS) compared to crizotinib (250 mg BID) as first-line therapy in patients with ALK TKI-naive, locally advanced or metastatic ALK-positive NSCLC. [1]

ALK-positive NSCLC Phase 3 Clinical Trial Progression-Free Survival

Overcoming Crizotinib Resistance: Superior In Vivo Tumor Suppression vs. Brigatinib in Preclinical Models

In a BALB/c nude mouse xenograft model harboring the crizotinib-resistant ALK L1196M mutation, iruplinalkib (30 mg/kg QD) exhibited significantly superior tumor growth inhibition compared to brigatinib (50 mg/kg QD). [1]

Crizotinib Resistance ALK L1196M In Vivo Xenograft

Activity Against the ALK G1202R Gatekeeper Mutation: Potency Where Alectinib Fails

Iruplinalkib retains nanomolar inhibitory activity against the ALK G1202R gatekeeper mutation, a common resistance alteration that confers high-level resistance to second-generation ALK inhibitors including alectinib. [1] Molecular modeling indicates that the chemical structure of iruplinalkib avoids steric clashes with the G1202R mutant residue that compromise alectinib binding. [2]

ALK G1202R Mutation Resistance Mechanism Structural Modeling

Distinct Transporter Inhibition Profile: MATE1, MATE2K, P-gp, and BCRP

Iruplinalkib is a potent inhibitor of the multidrug and toxin extrusion transporters MATE1 and MATE2K, as well as the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). While many ALK inhibitors interact with CYP enzymes, iruplinalkib's transporter inhibition profile is distinctive. In human hepatocyte assays, iruplinalkib did not induce CYP1A2, CYP2B6, or CYP3A4 at therapeutic concentrations (≤10 μM), differentiating it from agents like crizotinib and ceritinib which are known CYP3A4 inhibitors/inducers. [1]

Drug-Drug Interaction Transporter Inhibition MATE1

Pharmacokinetic Half-Life and Exposure: Cross-Study Comparison with Alectinib

Iruplinalkib exhibits a mean terminal elimination half-life (t1/2) of approximately 28.6 hours in humans following a single 120 mg oral dose, enabling once-daily (QD) dosing. [1] In comparison, alectinib has a reported half-life of approximately 19–25 hours and is administered twice daily (BID). [2]

Pharmacokinetics Half-Life QD Dosing

Cost-Effectiveness vs. Alectinib in Crizotinib-Resistant Advanced NSCLC: A Health Economics Differentiator

A partitioned survival model based on matching-adjusted indirect comparison (MAIC) evaluated the cost-effectiveness of iruplinalkib versus alectinib for ALK-positive crizotinib-resistant advanced NSCLC in the Chinese healthcare setting. [1] Iruplinalkib was associated with a gain of 0.843 quality-adjusted life years (QALYs) compared to alectinib, with an incremental cost-effectiveness ratio (ICER) of $24,313.95 per QALY. [1]

Cost-Effectiveness Health Economics QALY

Iruplinalkib (CAS 1854943-32-0): Optimized Application Scenarios Based on Quantitative Differentiation Evidence


First-Line Preclinical and Clinical Development in ALK-Positive NSCLC Models

Given the 66% reduction in disease progression risk demonstrated against crizotinib in the phase 3 INSPIRE trial [1], iruplinalkib is optimally positioned for research programs investigating first-line ALK-positive NSCLC therapies. Procurement of iruplinalkib is recommended for in vitro and in vivo studies requiring a comparator agent with proven superiority to crizotinib in treatment-naive settings.

Investigating Acquired Resistance Mechanisms, Particularly Crizotinib-Resistant ALK L1196M and ALK G1202R Mutations

Iruplinalkib is a preferred compound for studies focused on ALK inhibitor resistance. It exhibits superior tumor growth inhibition (98.1% TGI) compared to brigatinib (73.4% TGI) in ALK L1196M xenograft models [2] and retains nanomolar potency (IC50 = 16.74 nM) against the alectinib-resistant ALK G1202R gatekeeper mutation [3]. These quantitative advantages make iruplinalkib the compound of choice for researchers modeling post-crizotinib and post-alectinib resistance.

Drug-Drug Interaction (DDI) and Pharmacokinetic Studies Requiring Defined Transporter and CYP Profiles

For preclinical DDI and ADME studies, iruplinalkib offers a distinct profile: it is a strong inhibitor of MATE1, MATE2K, P-gp, and BCRP, but lacks CYP3A4 induction potential at therapeutic concentrations [4]. This contrasts with crizotinib and ceritinib, which are known CYP3A4 modulators. Researchers designing combination therapy experiments should procure iruplinalkib when the goal is to isolate transporter-mediated DDI effects without confounding CYP interactions.

Pharmacoeconomic and Health Technology Assessment (HTA) Modeling for ALK-Positive NSCLC

Iruplinalkib is a relevant comparator for cost-effectiveness analyses in health economics research. The available ICER of $24,313.95/QALY versus alectinib, along with a 90% probability of cost-effectiveness at a $37,863.56/QALY threshold [5], provides a quantitative foundation for HTA submissions and formulary decision-making models in the crizotinib-resistant NSCLC setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iruplinalkib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.